molecular formula C16H17N B15087704 Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- CAS No. 17693-88-8

Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]-

Cat. No.: B15087704
CAS No.: 17693-88-8
M. Wt: 223.31 g/mol
InChI Key: UYIJNKKKZFFTJP-UHFFFAOYSA-N
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Description

Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- is an organic compound with the molecular formula C16H17N. It is a derivative of benzenamine (aniline) where the hydrogen atom on the nitrogen is replaced by a 4-(1-methylethyl)phenylmethylene group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- typically involves the condensation reaction between benzenamine and 4-(1-methylethyl)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-(phenylmethylene)-: Similar structure but lacks the 4-(1-methylethyl) group.

    Benzenamine, 4-(1-methyl-1-phenylethyl)-N-phenyl-: Contains a different substituent on the aromatic ring.

    Benzenamine, 4-bromo-3-chloro-N-[[4-(methylthio)phenyl]methylene]-: Contains additional halogen and methylthio substituents.

Uniqueness

Benzenamine, N-[[4-(1-methyleth

Properties

CAS No.

17693-88-8

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

N-phenyl-1-(4-propan-2-ylphenyl)methanimine

InChI

InChI=1S/C16H17N/c1-13(2)15-10-8-14(9-11-15)12-17-16-6-4-3-5-7-16/h3-13H,1-2H3

InChI Key

UYIJNKKKZFFTJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2

Origin of Product

United States

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